

Application Note: X-ray Photoelectron Spectroscopy (XPS) of Lanthanum Oxalate

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Compound of Interest

Compound Name: *Lanthanum oxalate*

Cat. No.: *B1582769*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. This application note provides a detailed protocol for the XPS analysis of **lanthanum oxalate** ($\text{La}_2(\text{C}_2\text{O}_4)_3$), a compound of interest in materials science and potentially in drug development as a precursor for lanthanum-based nanoparticles. The provided methodologies and data will guide researchers in obtaining and interpreting high-quality XPS data for this material.

Quantitative Data Presentation

The following table summarizes the typical binding energies for the core levels of lanthanum, carbon, and oxygen in **lanthanum oxalate** and related species. These values are critical for the identification of the chemical states of the elements present on the sample surface.

Core Level	Species	Binding Energy (eV)	Reference(s)
La 3d	La 3d _{5/2} in La ₂ (C ₂ O ₄) ₃	835.9	[1]
La 3d _{3/2} in La ₂ (C ₂ O ₄) ₃	852.6	[1]	
La 3d _{5/2} satellite	~838.4	[2]	
La 3d _{3/2} satellite	~855.5	[3]	
C 1s	Adventitious Carbon (C-C, C-H)	284.6 - 285.0	[1][4]
Oxalate (O-C=O)	~288.4 - 290.0	[1][5]	
O 1s	La-O (Oxide)	~528.0 - 530.1	
C=O (Oxalate)	~531.4	[1]	
C-O (Oxalate)	~532.7	[1]	
Hydroxyl (O-H)	~531.0 - 532.1	[6][7]	
Adsorbed Water	~532.6	[3]	

Experimental Protocols

A meticulous experimental approach is crucial for acquiring reliable XPS data. This section outlines the key steps from sample preparation to data analysis.

Sample Preparation

Proper sample handling is vital to minimize surface contamination.[8]

- **Wear Powder-Free Gloves:** Always use nitrile or polyethylene gloves to avoid contaminating the sample.[8]
- **Use Clean Tools:** Employ clean tweezers for handling the **lanthanum oxalate** powder.[8]
- **Mounting the Powder:**

- Pressing into Indium Foil: This is a favored method.^[5] Place a small amount of **lanthanum oxalate** powder onto a clean piece of high-purity indium foil and press firmly to embed the powder into the foil.
- Pelletizing: Alternatively, press the finely powdered **lanthanum oxalate** into a pellet of about 1 cm in diameter and 1 mm in thickness using a hydraulic press.^[5]
- Carbon Tape: As a last resort, sprinkle the powder onto the surface of sticky carbon conductive tape.^[5] Be aware that this may introduce a higher carbon background signal.
- Sample Transfer: Mount the prepared sample onto the XPS sample holder. If the sample is sensitive to atmospheric conditions, the preparation and transfer should be conducted in a glove box.^[8]

XPS Instrumentation and Data Acquisition

The following are typical parameters for XPS analysis of **lanthanum oxalate**.

- XPS System: A high-performance XPS instrument, such as an ESCALAB MK II spectrometer, is recommended.^[1]
- X-ray Source: A monochromatic Mg K α (1253.6 eV) or Al K α (1486.6 eV) X-ray source is typically used.^{[1][3]}
- Vacuum: The analysis chamber should be maintained at ultra-high vacuum (UHV) conditions (e.g., $< 10^{-8}$ mbar) to prevent surface contamination.
- Analysis Area: The analysis area can range from a few micrometers to several millimeters, depending on the instrument's capabilities.
- Data Acquisition:
 - Survey Spectrum: Acquire a wide-scan survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.
 - High-Resolution Spectra: Acquire high-resolution spectra for the La 3d, C 1s, and O 1s regions to determine the chemical states and for accurate quantification. A pass energy of 20-50 eV is typically used for high-resolution scans.^[5]

- Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, which is common in insulating samples like **lanthanum oxalate**.

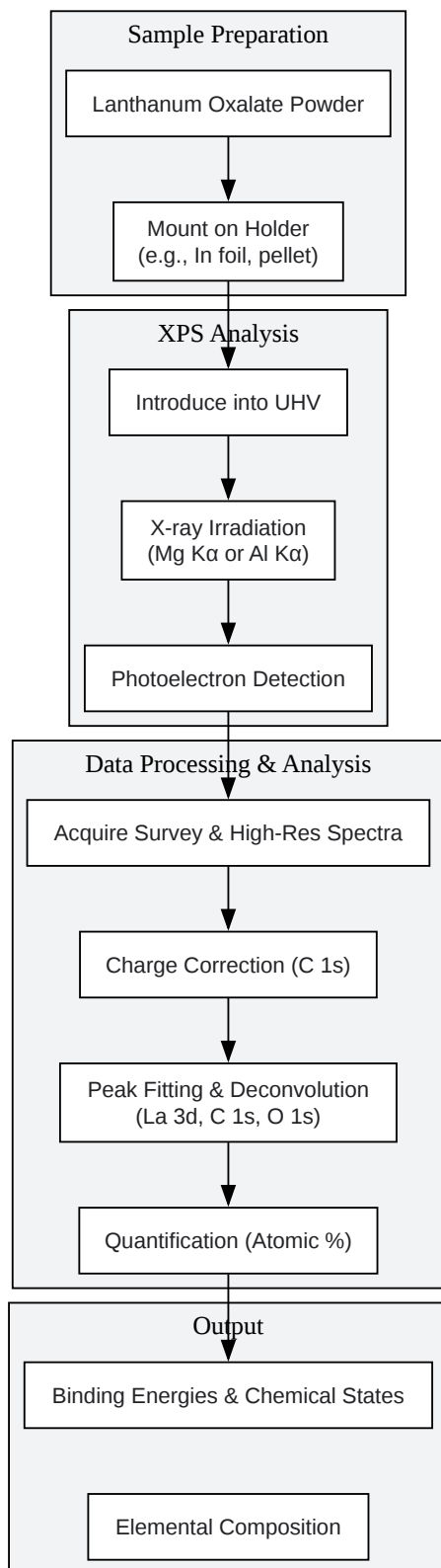
Data Analysis

- Charge Correction: Due to surface charging, the binding energy scale must be calibrated. This is typically done by setting the adventitious C 1s peak to a binding energy of 284.6 eV or 284.8 eV.[\[1\]](#)
- Background Subtraction: Apply a suitable background model, such as a Shirley or Tougaard background, to the high-resolution spectra before peak fitting.
- Peak Fitting and Deconvolution:
 - Use a specialized software package for XPS data analysis.
 - Fit the high-resolution spectra with a combination of Gaussian-Lorentzian functions.
 - La 3d: The La 3d spectrum consists of two main spin-orbit split peaks, $3d_{5/2}$ and $3d_{3/2}$, each accompanied by a satellite peak at a higher binding energy. This multiplet splitting is characteristic of the La^{3+} state.[\[9\]](#)
 - C 1s: Deconvolute the C 1s spectrum to separate the peak corresponding to the oxalate group (~289 eV) from the adventitious carbon peak (~284.8 eV).
 - O 1s: The O 1s spectrum is often complex and may require deconvolution into multiple peaks representing different oxygen species, such as La-O, C=O, C-O, and hydroxyl groups.[\[1\]](#)[\[6\]](#) The relative areas of these peaks provide information about the surface chemistry.
- Quantification: Determine the atomic concentrations of the elements from the peak areas of the high-resolution spectra, corrected by the appropriate relative sensitivity factors (RSFs).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the XPS analysis of **lanthanum oxalate**.

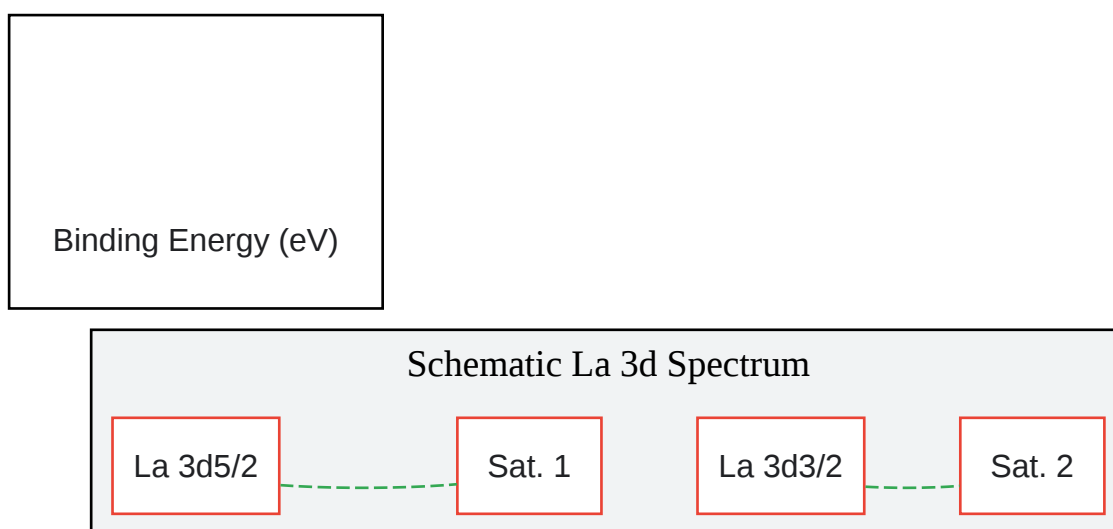


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Caption: Experimental workflow for XPS analysis of **lanthanum oxalate**.

Lanthanum 3d Core Level Spectrum

The following diagram illustrates the expected components of a high-resolution La 3d XPS spectrum.



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Caption: Schematic of La 3d XPS spectrum showing spin-orbit splitting and satellites.

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